Scientific Field: Medicine and Pharmacy
Application Summary: Isosakuranin is a polysaccharide that has been shown to have anti-diabetic properties.
Application Summary: Sakuranetin has been found to have anti-inflammatory and anti-tumor effects.
Scientific Field: Biotechnology
Application Summary: A de novo biosynthesis pathway of Sakuranetin from glucose was constructed in engineered S.
Methods of Application: A multi-module metabolic engineering strategy was applied for improving Sakuranetin yield in S. This involved adjusting the copy number of Sakuranetin synthesis genes, removing the rate-limiting factor of the aromatic amino acid pathway, and optimizing the synthetic pathway of aromatic amino acids to enhance the supply of carbon flux for Sakuranetin.
Results or Outcomes: The resultant mutant S. cerevisiae exhibited a more than tenfold increase of Sakuranetin titer (50.62 mg/L) in shaking flasks.
Application Summary: Sakuranetin has been found to have antimicrobial effects.
Application Summary: Sakuranetin has been found to be therapeutic for asthma.
Isosakuranin is a flavonoid glycoside, specifically a flavanone, with the chemical formula C22H24O10 and a CAS number of 491-69-0. It is primarily derived from the genus Sophora, particularly from Sophora japonica, and has been noted for its various biological activities and potential therapeutic applications. The compound exhibits a complex structure characterized by multiple hydroxyl groups and sugar moieties, contributing to its solubility and biological interactions.
These reactions are significant for understanding the compound's stability and reactivity in biological systems.
Isosakuranin has been reported to exhibit several biological activities, including:
The synthesis of Isosakuranin can be achieved through several methods:
Isosakuranin has potential applications in various fields:
Interaction studies involving Isosakuranin have focused on its effects on cellular pathways and its interactions with other biomolecules. Research indicates that Isosakuranin may modulate signaling pathways related to inflammation and oxidative stress. Additionally, studies have explored its synergistic effects when combined with other flavonoids or compounds, enhancing its biological efficacy .
Isosakuranin shares structural similarities with several other flavonoids. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Quercetin | Contains multiple hydroxyl groups; widely studied | Known for strong antioxidant properties |
Kaempferol | Similar backbone but fewer hydroxyl groups | Exhibits anti-cancer properties |
Rutin | A glycoside of quercetin; includes a rhamnose sugar unit | Known for vascular protective effects |
Luteolin | Contains similar phenolic structures; less glycosylation | Exhibits anti-inflammatory properties |
Isosakuranetin | Aglycone form of Isosakuranin; lacks sugar moiety | More potent antioxidant activity |
Isosakuranin is unique due to its specific glycosylation pattern and enhanced solubility, which contributes to its distinct biological activities compared to the other listed compounds. Its comprehensive study continues to reveal more about its potential health benefits and applications in various industries.